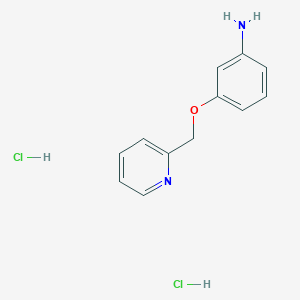

3-(Pyridin-2-ylmethoxy)aniline dihydrochloride

Vue d'ensemble

Description

3-(Pyridin-2-ylmethoxy)aniline dihydrochloride is a chemical compound with the molecular formula C12H14Cl2N2O and a molecular weight of 273.16 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of 3-(Pyridin-2-ylmethoxy)aniline dihydrochloride consists of a pyridine ring attached to an aniline group via a methoxy bridge . The exact spatial configuration can be determined using techniques like X-ray crystallography, NMR, or computational chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Pyridin-2-ylmethoxy)aniline dihydrochloride include a predicted melting point of 113.18°C, a predicted boiling point of 374.7°C at 760 mmHg, a predicted density of 1.2 g/cm^3, and a predicted refractive index of n 20D 1.62 .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis of Pyridin-ylmethyl Compounds : A study by Wang Xiu-jian (2009) discussed the synthesis of pyridin-a-ylmethyl 3,5-bis(pyridin-a-ylmethoxy)benzoate, examining the effects of reaction temperature and time on esterification and etherification. This research provides insight into the synthesis processes involving similar compounds to 3-(Pyridin-2-ylmethoxy)aniline dihydrochloride (Wang Xiu-jian, 2009).

Vibrational Analysis of Pyridinylmethylidene Anilines : A study conducted by Alberto Acosta-Ramírez et al. (2013) performed a detailed vibrational analysis of 2-(benzylthio)-N-{pyridinylmethylidene}anilines, providing structural and spectroscopic characterization crucial for understanding the properties of similar compounds (Acosta-Ramírez et al., 2013).

Synthesis and Characterization of Palladium Complexes : A paper by S. Dridi et al. (2014) discussed the synthesis and characterization of novel cationic η3-methallyl palladium complexes bearing pyridinyl-imine ligands, highlighting the importance of pyridinyl-based compounds in complex formation and their potential applications in catalysis and material science (Dridi et al., 2014).

Coordination Polymers from Silver(I) and Bifunctional Pyridyl Ligands : Research by M. Oh et al. (2005) explored the formation of coordination polymers from reactions between flexible bis(2-pyridyl) ligands and AgCF(3)SO(3), offering insights into the structural versatility of pyridyl-based ligands in forming polymers and macrocycles, which could be relevant for 3-(Pyridin-2-ylmethoxy)aniline dihydrochloride as well (Oh et al., 2005).

Catalysis and Electrocatalytic Properties

Electrocatalytic Properties of Conjugated Polymer : A study by Dorottya Hursán et al. (2016) focused on the synthesis and electrocatalytic properties of a custom-designed conjugated polymer with pyridine side chain, potentially similar to 3-(Pyridin-2-ylmethoxy)aniline dihydrochloride. The research provides valuable insights into the application of pyridine-based polymers in electrochemical fuel generation (Hursán et al., 2016).

Transfer Hydrogenation Catalysis : In a study by S. Thangavel et al. (2017), new compounds were synthesized and characterized, showing effectiveness in the catalytic transfer hydrogenation of aromatic ketones and aldehydes in water. This illustrates the potential catalytic applications of pyridinyl-based compounds in organic synthesis and could be relevant for compounds like 3-(Pyridin-2-ylmethoxy)aniline dihydrochloride (Thangavel et al., 2017).

Safety And Hazards

Orientations Futures

The future directions for research on 3-(Pyridin-2-ylmethoxy)aniline dihydrochloride could involve further exploration of its potential applications in proteomics research . Additionally, more studies could be conducted to fully understand its synthesis, chemical reactions, and mechanism of action .

Propriétés

IUPAC Name |

3-(pyridin-2-ylmethoxy)aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.2ClH/c13-10-4-3-6-12(8-10)15-9-11-5-1-2-7-14-11;;/h1-8H,9,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIZQYWETCRYPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COC2=CC=CC(=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyridin-2-ylmethoxy)aniline dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride](/img/structure/B1390796.png)

![[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-thiophen-2-yl-methanone hydrochloride](/img/structure/B1390804.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide](/img/structure/B1390810.png)

![2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1390812.png)